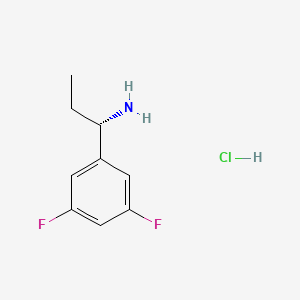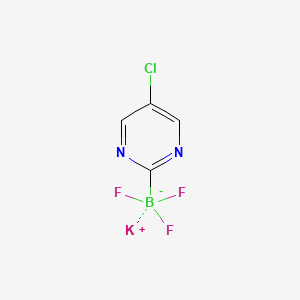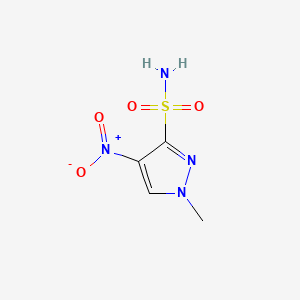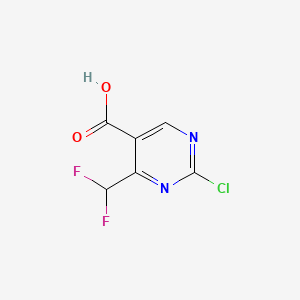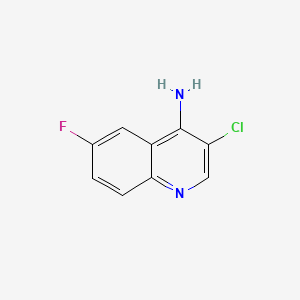
N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine, also known as MPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPA is a small molecule that can be easily synthesized and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine is not fully understood, but it is believed to act as a monoamine oxidase inhibitor (MAOI). MAOIs are enzymes that break down monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, this compound can increase the levels of these neurotransmitters in the brain, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the brain, this compound can increase the levels of dopamine and norepinephrine, leading to improved mood, cognitive function, and attention. This compound has also been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have anti-inflammatory properties and can reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine in lab experiments include its ease of synthesis, high purity, and low cost. This compound is also a small molecule that can easily penetrate cell membranes, making it a useful tool in various cellular assays. However, there are also limitations to using this compound in lab experiments. This compound has been shown to have potential toxicity and can interact with other drugs, leading to adverse effects. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are many potential future directions for research on N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine. One area of interest is the development of new cancer treatments based on the anticancer properties of this compound. Another area of interest is the use of this compound as a tool to study the function of monoamine neurotransmitters in the brain. Additionally, the development of new compounds based on the scaffold of this compound could lead to the discovery of new drugs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine involves a series of chemical reactions that can be achieved through different methods. One of the most common methods involves the reaction of 2-aminopyrimidine with formaldehyde and methylamine. The resulting intermediate is then methylated to produce this compound. The purity and yield of this compound can be improved through various purification techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
N-Methyl-5-((methylamino)methyl)pyrimidin-2-amine has shown potential applications in various fields of research such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used as a tool to study the function of neurotransmitters such as dopamine and norepinephrine. This compound has also been shown to have anticancer properties and has been used in studies to develop new cancer treatments. In drug discovery, this compound has been used as a scaffold to design new compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
N-methyl-5-(methylaminomethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-8-3-6-4-10-7(9-2)11-5-6/h4-5,8H,3H2,1-2H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPNIGWUZQOHES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(N=C1)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-Dihydrobenzo[c]thiophene-5-thiocarboxamide](/img/structure/B580721.png)
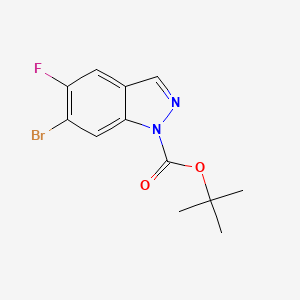



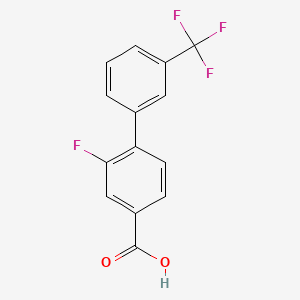
![6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B580733.png)
